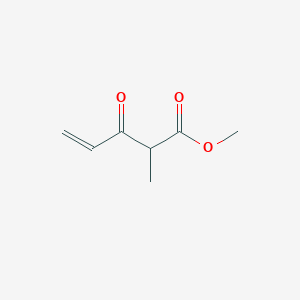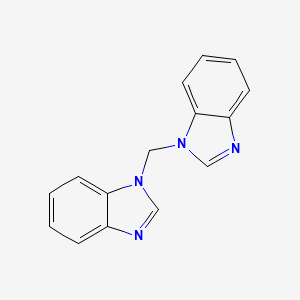
6,7-Dimethoxy-4-phenyl-quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimetoxi-4-fenil-quinazolina es un compuesto heterocíclico con la fórmula molecular C16H14N2O2. Pertenece a la familia de las quinazolinas, que es conocida por su amplio rango de actividades biológicas y farmacológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6,7-Dimetoxi-4-fenil-quinazolina típicamente involucra los siguientes pasos:
Materiales de Inicio: La síntesis comienza con 6,7-dimetoxiquinazolina y 4-fenil-quinazolina como los materiales de inicio primarios.
Reacción con POCl3: Los materiales de inicio se hacen reaccionar con oxicloruro de fósforo (POCl3) para formar un compuesto intermedio.
Deshalogenación Reductiva: El intermedio luego se somete a deshalogenación reductiva usando ferricianuro de potasio (K3[Fe(CN)6]) para producir el producto final.
Métodos de Producción Industrial
Los métodos de producción industrial para 6,7-Dimetoxi-4-fenil-quinazolina son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Estos métodos a menudo involucran condiciones de reacción optimizadas para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
6,7-Dimetoxi-4-fenil-quinazolina sufre varios tipos de reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado usando agentes oxidantes comunes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Las reacciones de sustitución a menudo implican halogenación o nitración usando reactivos como bromo (Br2) o ácido nítrico (HNO3).
Reactivos y Condiciones Comunes
Oxidación: KMnO4 en medio ácido o básico.
Reducción: NaBH4 en metanol o etanol.
Sustitución: Br2 en tetracloruro de carbono (CCl4) o HNO3 en ácido sulfúrico (H2SO4).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos de N-quinazolina, mientras que la reducción puede producir derivados de quinazolina con grupos funcionales reducidos.
Aplicaciones Científicas De Investigación
6,7-Dimetoxi-4-fenil-quinazolina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Industria: En la industria farmacéutica, sirve como un intermedio en la síntesis de diversos fármacos e ingredientes farmacéuticos activos (APIs).
Mecanismo De Acción
El mecanismo de acción de 6,7-Dimetoxi-4-fenil-quinazolina involucra su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: Este compuesto se dirige a enzimas y receptores involucrados en la proliferación celular y la apoptosis, como las tirosina quinasas y las caspasas.
Vías Involucradas: Modula vías de señalización como la vía MAPK/ERK, que es crucial para el crecimiento y la supervivencia celular.
Comparación Con Compuestos Similares
Compuestos Similares
6,7-Dimetoxi-4(3H)-quinazolinona: Otro derivado de quinazolina con características estructurales similares.
2-Cloro-6,7-dimetoxi-4(3H)-quinazolinona: Un análogo clorado con propiedades químicas distintas.
Unicidad
6,7-Dimetoxi-4-fenil-quinazolina es única debido a su patrón de sustitución específico, que imparte actividades biológicas y reactividad química distintas. Sus grupos metoxi en las posiciones 6 y 7, junto con el grupo fenil en la posición 4, contribuyen a su perfil farmacológico único.
Propiedades
Número CAS |
58487-55-1 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-phenylquinazoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-8-12-13(9-15(14)20-2)17-10-18-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
WEMBBRGPOSDSBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2-oxo-2-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12002231.png)


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)

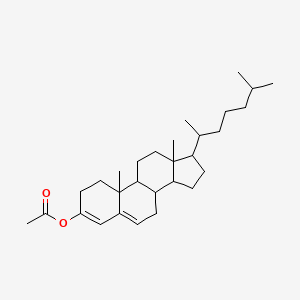

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
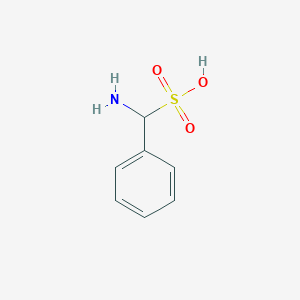
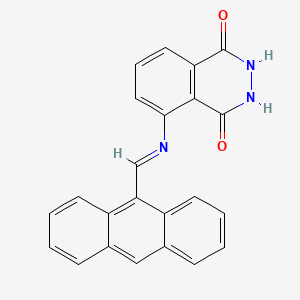
![8-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12002310.png)
